molecular formula C6H10ClF3N2O B3186513 N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride CAS No. 124668-52-6

N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride

Cat. No.: B3186513
CAS No.: 124668-52-6
M. Wt: 218.6 g/mol
InChI Key: VNLUDOWOYBHVIO-UHFFFAOYSA-N
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Description

“N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride” is a chemical compound with the molecular formula C6H10ClF3N2O . It has a molecular weight of 218.60 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10ClF3N2O . This code provides a unique identifier for the compound and can be used to generate its structural formula.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Building Blocks for Novel Compounds

N-[(azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide hydrochloride serves as a precursor in the synthesis of various novel compounds. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, derived from similar compounds, have been utilized as building blocks for creating CF3-containing aminopropanes, 1,3-oxazinan-2-ones, and aziridines. These processes involve transformations and cyclizations that lead to new chemical entities with potential for further application in drug discovery and material science (Dao Thi et al., 2018).

Antidepressant and Nootropic Agents

Compounds structurally related to this compound have been synthesized and evaluated for their antidepressant and nootropic activities. Specific azetidinones have exhibited significant potential as central nervous system (CNS) active agents, demonstrating both antidepressant and cognitive-enhancing effects. This highlights the utility of azetidinone derivatives in the development of novel therapeutic agents for mental health conditions (Thomas et al., 2016).

Chemical Synthesis Techniques

Innovations in chemical synthesis techniques often involve compounds like this compound. An example is the improved derivatization technique for the determination of certain contaminants in drinking water. The methodology leverages the reactivity of related compounds for efficient and sensitive analysis, demonstrating the role of such chemicals in advancing analytical chemistry (Kubwabo et al., 2009).

Antimicrobial and Antitubercular Activities

Research has shown that azetidinone derivatives, akin to this compound, possess antimicrobial and antitubercular properties. The synthesis of new pyrimidine-azetidinone analogues, for example, has led to compounds with notable in vitro antimicrobial and antitubercular activities. This suggests a promising avenue for the development of new antibacterial and antituberculosis drugs, underscoring the compound's role in the search for novel treatments for infectious diseases (Chandrashekaraiah et al., 2014).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-3-4-1-10-2-4;/h4,10H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLUDOWOYBHVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CNC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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